molecular formula C27H35FO7 B12419825 Betamethasone 21-acetate 17-propionate-d3

Betamethasone 21-acetate 17-propionate-d3

Cat. No.: B12419825
M. Wt: 493.6 g/mol
InChI Key: KJYZDNSUFNSFOL-XJVOYNEISA-N
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Description

Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled derivative of Betamethasone 21-acetate 17-propionate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules allows for precise quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 21-acetate 17-propionate-d3 involves the deuteration of Betamethasone 21-acetate 17-propionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 21-acetate 17-propionate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Betamethasone 21-acetate 17-propionate-d3 is widely used in scientific research, including:

    Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of corticosteroids.

    Biology: The compound is used to investigate the biological effects of deuterium substitution on cellular processes.

    Medicine: Research on the compound helps in understanding the therapeutic potential and safety profiles of corticosteroid drugs.

    Industry: It is utilized in the development and testing of new pharmaceutical formulations.

Mechanism of Action

Betamethasone 21-acetate 17-propionate-d3 exerts its effects through mechanisms similar to those of Betamethasone. It acts as a glucocorticoid, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory genes. The compound inhibits the activity of inflammatory transcription factors such as NF-Kappa B and phospholipase A2, leading to reduced production of pro-inflammatory mediators like arachidonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Betamethasone 21-acetate 17-propionate-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic fate of corticosteroids and their interactions within biological systems .

Properties

Molecular Formula

C27H35FO7

Molecular Weight

493.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3

InChI Key

KJYZDNSUFNSFOL-XJVOYNEISA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C

Origin of Product

United States

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